molecular formula C13H18N2O6 B13485899 5-(4-(tert-Butoxycarbonyl)morpholin-3-yl)isoxazole-3-carboxylic acid

5-(4-(tert-Butoxycarbonyl)morpholin-3-yl)isoxazole-3-carboxylic acid

Cat. No.: B13485899
M. Wt: 298.29 g/mol
InChI Key: IWPRCIWZNZXWOY-UHFFFAOYSA-N
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Description

5-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-1,2-oxazole-3-carboxylic acid is a complex organic compound that features a morpholine ring, an oxazole ring, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-1,2-oxazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials

    Formation of the Morpholine Ring: This step can be achieved through the reaction of diethanolamine with an appropriate halogenated compound under basic conditions.

    Introduction of the Oxazole Ring: The oxazole ring can be introduced via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Addition of the Boc Protecting Group: The tert-butoxycarbonyl group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazole ring or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the morpholine or oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-1,2-oxazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-1,2-oxazole-3-carboxylic acid is unique due to its combination of a morpholine ring, an oxazole ring, and a Boc protecting group

Properties

Molecular Formula

C13H18N2O6

Molecular Weight

298.29 g/mol

IUPAC Name

5-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C13H18N2O6/c1-13(2,3)20-12(18)15-4-5-19-7-9(15)10-6-8(11(16)17)14-21-10/h6,9H,4-5,7H2,1-3H3,(H,16,17)

InChI Key

IWPRCIWZNZXWOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C2=CC(=NO2)C(=O)O

Origin of Product

United States

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